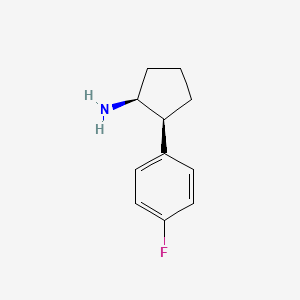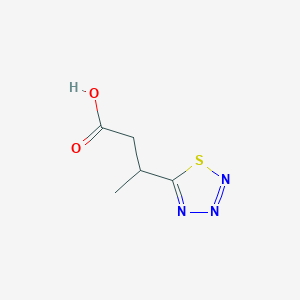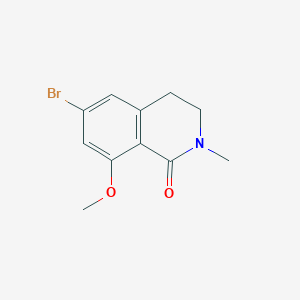
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a complex organic compound that features both hydrazine and pyrrolidine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Hydrazine Derivative: The starting material, 4-nitrophenylhydrazine, is reduced to 4-hydrazinylphenylhydrazine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Pyrrolidine Derivative: 2-(hydroxymethyl)pyrrolidine is synthesized from pyrrolidine through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the 4-hydrazinylphenylhydrazine with 2-(hydroxymethyl)pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds using oxidizing agents such as hydrogen peroxide.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvent (e.g., dichloromethane).
Major Products
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
科学的研究の応用
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(4-Hydrazinylphenyl)methanone: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity.
(2-(Hydroxymethyl)pyrrolidin-1-yl)methanone: Lacks the hydrazine group, reducing its potential for forming covalent bonds with biological targets.
Uniqueness
(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is unique due to the presence of both hydrazine and pyrrolidine functional groups, which provide a combination of reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
(4-hydrazinylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H17N3O2/c13-14-10-5-3-9(4-6-10)12(17)15-7-1-2-11(15)8-16/h3-6,11,14,16H,1-2,7-8,13H2 |
InChIキー |
PATHEILESULSNA-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)NN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
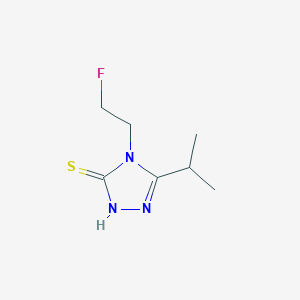
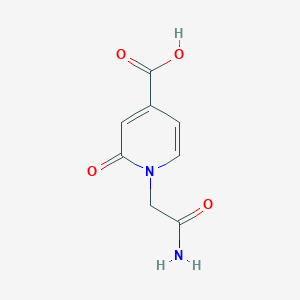


![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid](/img/structure/B13342179.png)
![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)

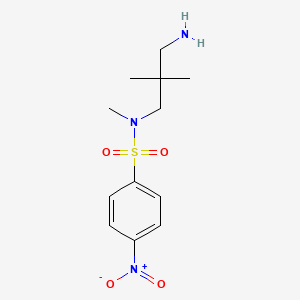
![Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342194.png)
